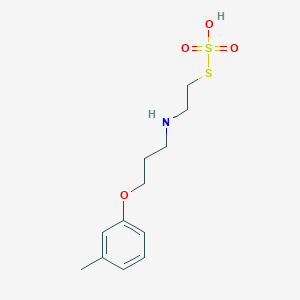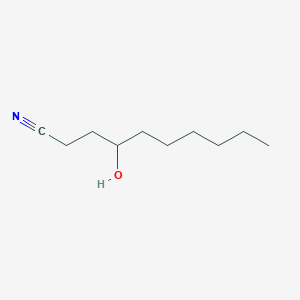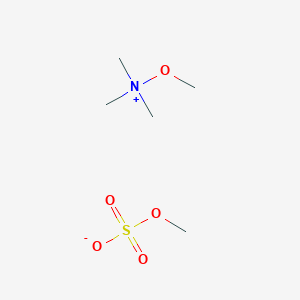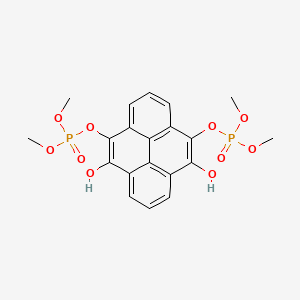
p-Nitrophenacyl p-nitrophenyl methylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Nitrophenacyl p-nitrophenyl methylphosphonate is an organophosphorus compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of both nitrophenyl and phenacyl groups attached to a methylphosphonate moiety, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrophenacyl p-nitrophenyl methylphosphonate typically involves the reaction of p-nitrophenacyl bromide with p-nitrophenyl methylphosphonate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
p-Nitrophenacyl p-nitrophenyl methylphosphonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl group can be displaced by nucleophiles such as hydroxylamine or hydrazine.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of hydrochloric acid or sodium hydroxide as reagents.
Nucleophilic Substitution: Common reagents include hydroxylamine hydrochloride and hydrazine hydrate, often in the presence of a base like sodium carbonate.
Major Products Formed
Hydrolysis: Produces p-nitrophenol and p-nitrophenacyl methylphosphonic acid.
Nucleophilic Substitution: Yields substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
p-Nitrophenacyl p-nitrophenyl methylphosphonate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of p-Nitrophenacyl p-nitrophenyl methylphosphonate involves its hydrolysis to release p-nitrophenol, which can be detected spectrophotometrically. The compound acts as a substrate for various phosphatases, which catalyze the hydrolysis reaction. The molecular targets include enzymes such as alkaline phosphatase and acid phosphatase, which facilitate the cleavage of the phosphonate ester bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Nitrophenyl Phosphate: Another substrate for phosphatase assays, but lacks the phenacyl group.
Bis(p-nitrophenyl)phosphate: Similar in structure but contains two nitrophenyl groups instead of a nitrophenyl and a phenacyl group.
Uniqueness
p-Nitrophenacyl p-nitrophenyl methylphosphonate is unique due to the presence of both nitrophenyl and phenacyl groups, which confer distinct chemical reactivity and make it a versatile compound for various applications. Its ability to undergo hydrolysis and nucleophilic substitution reactions, along with its use as a substrate in enzymatic assays, sets it apart from other similar compounds.
Propriétés
Numéro CAS |
21161-62-6 |
|---|---|
Formule moléculaire |
C15H13N2O8P |
Poids moléculaire |
380.25 g/mol |
Nom IUPAC |
2-[methyl-(4-nitrophenoxy)phosphoryl]oxy-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C15H13N2O8P/c1-26(23,25-14-8-6-13(7-9-14)17(21)22)24-10-15(18)11-2-4-12(5-3-11)16(19)20/h2-9H,10H2,1H3 |
Clé InChI |
IILSLWCTSOCEAW-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(OCC(=O)C1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4-benzenediamine, N1,N4-bis[4-(dimethylamino)phenyl]-](/img/structure/B14706823.png)
![4,10-dithia-7-azapentacyclo[12.2.1.02,13.03,11.05,9]heptadeca-2,5(9),11,13,15-pentaene-6,8-dione](/img/structure/B14706828.png)
![2-[2-(Cyclohex-3-ene-1-carbonyloxy)ethylsulfanyl]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14706833.png)


![6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine](/img/structure/B14706873.png)




pentasilolane](/img/structure/B14706902.png)

